Comparative Potency in Lactate Uptake Inhibition: 7ACC2 vs. AR-C155858 and 7ACC1
7ACC2 inhibits [14C]-lactate influx with an IC50 of 11 nM . This potency is comparable to that of the selective MCT1 inhibitor AR-C155858, which has an IC50 of 25 nM for lactate uptake in 4T1 breast cancer cells [1], and is approximately 78-fold more potent than the structurally related analog 7ACC1, which has an IC50 of 860 nM .
| Evidence Dimension | Inhibition of [14C]-lactate influx |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | AR-C155858 (IC50 = 25 nM) and 7ACC1 (IC50 = 860 nM) |
| Quantified Difference | 2.3-fold more potent than AR-C155858; 78-fold more potent than 7ACC1 |
| Conditions | Cellular [14C]-lactate uptake assay; cell lines vary |
Why This Matters
This high potency ensures robust target engagement at low concentrations, minimizing off-target effects and maximizing experimental window.
- [1] Guan X, Bryniarski MA, Morris ME. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model. AAPS J. 2018;21(1):3. View Source
